molecular formula C22H30ClNO B13733686 Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride CAS No. 37154-93-1

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride

Cat. No.: B13733686
CAS No.: 37154-93-1
M. Wt: 359.9 g/mol
InChI Key: XPGIQUVHXQLMPO-UHFFFAOYSA-N
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Description

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride is a compound belonging to the class of organic compounds known as phenethylamines. Phenethylamines are characterized by a phenyl ring attached to an ethylamine chain. This compound is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid and trace amine found in many organisms and foods .

Preparation Methods

The synthesis of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride typically involves the reaction of phenethylamine with cyclohexyl chloride in the presence of a base to form the N-cyclohexyl derivative. This intermediate is then reacted with a hydroxylating agent to introduce the hydroxy group at the 2-position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Chemical Reactions Analysis

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a tool compound in the study of biological systems, particularly in understanding the role of phenethylamines in neurotransmission.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its interactions with various neurotransmitter receptors.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting mood, cognition, and other central nervous system functions .

Comparison with Similar Compounds

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride can be compared with other phenethylamine derivatives such as:

This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

37154-93-1

Molecular Formula

C22H30ClNO

Molecular Weight

359.9 g/mol

IUPAC Name

cyclohexyl-(2-hydroxy-2-phenylethyl)-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C22H29NO.ClH/c24-22(20-12-6-2-7-13-20)18-23(21-14-8-3-9-15-21)17-16-19-10-4-1-5-11-19;/h1-2,4-7,10-13,21-22,24H,3,8-9,14-18H2;1H

InChI Key

XPGIQUVHXQLMPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[NH+](CCC2=CC=CC=C2)CC(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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